Home > Products > Screening Compounds P3462 > N-Carboxybenzyl Gemcitabine
N-Carboxybenzyl Gemcitabine - 138685-83-3

N-Carboxybenzyl Gemcitabine

Catalog Number: EVT-1488530
CAS Number: 138685-83-3
Molecular Formula: C₁₇H₁₇F₂N₃O₆
Molecular Weight: 397.33
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Gemcitabine

  • Compound Description: Gemcitabine (2′,2′-difluorodeoxycytidine) is a nucleoside analog that acts as an antimetabolite, primarily used in the treatment of various cancers including pancreatic cancer, non-small cell lung cancer, bladder cancer, and breast cancer. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It is incorporated into DNA during replication, ultimately leading to chain termination and cell death.

Cisplatin

  • Compound Description: Cisplatin (cis-diamminedichloroplatinum(II)) is a platinum-based chemotherapy drug widely used in combination with other agents for treating various cancers. [, , , , , , , , , , , , , , , , ] It forms crosslinks with DNA, disrupting replication and transcription, leading to cell death.
  • Relevance: Cisplatin is frequently used in combination with gemcitabine in chemotherapy regimens for several cancers. [, , , , , , , , , , , , , , ] This co-administration suggests a synergistic effect, potentially enhancing gemcitabine's therapeutic efficacy.

Nab-paclitaxel

  • Compound Description: Nab-paclitaxel (nanoparticle albumin-bound paclitaxel) is an albumin-bound formulation of paclitaxel, a taxane that inhibits microtubule depolymerization, disrupting cell division. [, , , , , , , , , , , , , , ] This formulation improves paclitaxel's delivery and reduces its toxicity.
  • Relevance: Nab-paclitaxel is another agent commonly combined with gemcitabine in treatment regimens for cancers like pancreatic cancer and biliary tract cancers. [, , , , , , , , , , , , , , ]

Capecitabine

  • Compound Description: Capecitabine is an oral prodrug of 5-fluorouracil (5-FU), another antimetabolite that inhibits DNA and RNA synthesis. [, , ] Capecitabine is converted to 5-FU in tumor tissues, providing targeted chemotherapy.
  • Relevance: Capecitabine has been studied in combination with gemcitabine for the treatment of advanced pancreatic cancer, offering a potential alternative to gemcitabine monotherapy.

5-Fluorouracil (5-FU)

  • Compound Description: 5-Fluorouracil (5-FU) is a pyrimidine analog that acts as an antimetabolite, inhibiting thymidylate synthase and disrupting DNA synthesis. [, , , , , ] It is used in a variety of cancer treatments.
  • Relevance: 5-FU is the active metabolite of capecitabine, a compound used in combination with gemcitabine for pancreatic cancer treatment. [, ] Additionally, 5-FU has been investigated in combination with other agents as a treatment option for pancreatic cancer, offering an alternative to gemcitabine-based therapy. [, , ]

Oxaliplatin

  • Compound Description: Oxaliplatin is a platinum-based chemotherapy drug that forms DNA adducts, inhibiting DNA replication and transcription. [, , , , , , , , , ] It is often used in combination with other agents for treating various cancers.
  • Relevance: Oxaliplatin is incorporated into several combination chemotherapy regimens alongside gemcitabine, particularly for pancreatic cancer and biliary tract cancers. [, , , , , , , , , , , , ]

Irinotecan

  • Compound Description: Irinotecan is a topoisomerase I inhibitor, preventing DNA unwinding during replication and transcription. [, , , , , ] It is used in various cancer treatment regimens.
  • Relevance: Irinotecan is a component of the FOLFIRINOX regimen, which includes 5-FU, leucovorin, oxaliplatin, and irinotecan. This regimen is often considered as an alternative to gemcitabine-based therapy for advanced pancreatic cancer. [, , , , , ]

Erlotinib

  • Compound Description: Erlotinib is a tyrosine kinase inhibitor that specifically targets the epidermal growth factor receptor (EGFR). [, ] It is used in the treatment of certain types of lung cancer and pancreatic cancer.
  • Relevance: Erlotinib has been studied in combination with gemcitabine as a late-line treatment option for unresectable pancreatic cancer, particularly in patients who have progressed after previous therapies.

Deoxycytidine Kinase (DCK)

  • Compound Description: Deoxycytidine kinase (DCK) is an enzyme responsible for phosphorylating deoxycytidine, a crucial step in the activation of gemcitabine into its active form.
  • Relevance: DCK plays a critical role in the mechanism of action of gemcitabine. Its expression level can influence the efficacy of gemcitabine treatment.

Cytidine Deaminase (CDA)

  • Compound Description: Cytidine deaminase (CDA) is an enzyme that inactivates gemcitabine by deamination, converting it to its inactive metabolite 2′,2′-difluorodeoxyuridine.
  • Relevance: CDA plays a significant role in gemcitabine resistance, as increased CDA activity can lead to reduced gemcitabine efficacy.

Lipopolysaccharide (LPS)

  • Compound Description: Lipopolysaccharide (LPS) is a component of the outer membrane of gram-negative bacteria. It can induce inflammation and has been linked to gemcitabine resistance in pancreatic cancer.
  • Relevance: Studies have shown that bacterial colonization, as indicated by LPS presence, can negatively impact the efficacy of adjuvant gemcitabine therapy in pancreatic cancer patients. This suggests a potential role of the microbiome in modulating gemcitabine resistance.

Properties

CAS Number

138685-83-3

Product Name

N-Carboxybenzyl Gemcitabine

IUPAC Name

benzyl N-[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]carbamate

Molecular Formula

C₁₇H₁₇F₂N₃O₆

Molecular Weight

397.33

InChI

InChI=1S/C17H17F2N3O6/c18-17(19)13(24)11(8-23)28-14(17)22-7-6-12(20-15(22)25)21-16(26)27-9-10-4-2-1-3-5-10/h1-7,11,13-14,23-24H,8-9H2,(H,20,21,25,26)/t11-,13-,14-/m1/s1

SMILES

C1=CC=C(C=C1)COC(=O)NC2=NC(=O)N(C=C2)C3C(C(C(O3)CO)O)(F)F

Synonyms

2’-Deoxy-2’,2’-difluoro-N-[(phenylmethoxy)carbonyl]-cytidine; [1-(2-Deoxy-2,2-difluoro-β-D-erythro-pentofuranosyl)-1,2-dihydro-2-oxo-4-pyrimidinyl]- carbamic Acid Phenylmethyl Ester

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.